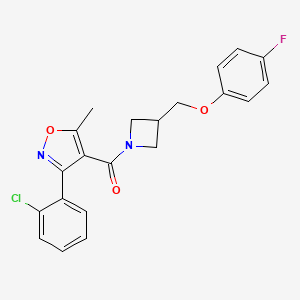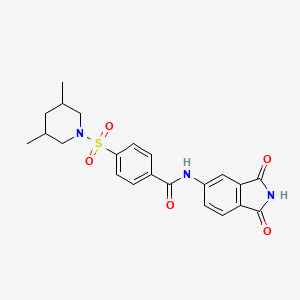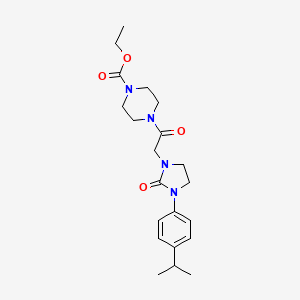![molecular formula C11H13F2N5 B2782482 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 2327170-33-0](/img/structure/B2782482.png)
4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a potent inhibitor of certain enzymes and has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves the inhibition of certain enzymes such as CDKs and GSK-3β. CDKs are involved in cell cycle regulation and are often overexpressed in cancer cells. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells. GSK-3β is involved in the pathogenesis of Alzheimer's and Parkinson's disease. Inhibition of GSK-3β by this compound leads to the reduction of tau hyperphosphorylation and amyloid-beta production, which are hallmarks of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine are dependent on the specific enzyme that it inhibits. In cancer cells, inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis. In Alzheimer's and Parkinson's disease, inhibition of GSK-3β by this compound leads to the reduction of tau hyperphosphorylation and amyloid-beta production, which are hallmarks of these diseases.
実験室実験の利点と制限
The advantages of using 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments include its potency as an enzyme inhibitor and its potential applications in drug development. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
For research on 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine include the identification of additional enzymes that it can inhibit and the development of more efficient synthesis methods. This compound also has potential applications in the treatment of other diseases such as diabetes and viral infections, which could be explored in future research. Additionally, the development of derivatives of this compound with improved potency and selectivity could lead to the development of more effective drugs.
合成法
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves the reaction of 4,4-Difluoro-1,3-dimethyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 1-methyl-3-nitro-1H-pyrazole in the presence of a reducing agent such as tin(II) chloride to yield the final product.
科学的研究の応用
4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine has shown potential applications in drug development due to its ability to inhibit certain enzymes. It has been studied as a potential treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often overexpressed in cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of these diseases.
特性
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N5/c1-17-9-8(6-16-17)10(15-7-14-9)18-4-2-11(12,13)3-5-18/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOYGIMQYRTWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-difluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2782407.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B2782412.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2782415.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2782417.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide](/img/structure/B2782420.png)
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2782422.png)